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Compound of Interest

Compound Name:
1,3,5-Triazido-2,4,6-

trinitrobenzene

Cat. No.: B1197213 Get Quote

This in-depth technical guide provides a comprehensive overview of the first-principles

investigation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and its related energetic

compounds, including 1,3-diamino-2,4,6-trinitrobenzene (DATB), 1,1-diamino-2,2-dinitroethene

(FOX-7), and 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). This document is intended for

researchers, scientists, and professionals in the fields of materials science, chemistry, and drug

development, offering a detailed exploration of theoretical and experimental methodologies.

Introduction
1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is a remarkably insensitive high explosive, valued

for its exceptional thermal stability and low vulnerability to accidental detonation. These

properties are attributed to its unique molecular and crystal structure, characterized by

extensive intra- and intermolecular hydrogen bonding. First-principles calculations and

molecular dynamics simulations have become indispensable tools for understanding the

fundamental physics and chemistry governing the behavior of TATB and for the rational design

of new energetic materials with tailored properties. This guide summarizes key findings from

these computational investigations and provides an overview of the experimental techniques

used for their synthesis and characterization.

Computational Investigations
First-principles methods, primarily based on Density Functional Theory (DFT), and classical

molecular dynamics (MD) simulations with reactive force fields are the workhorses for the
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theoretical investigation of TATB and its analogues.

Electronic Structure and Properties
DFT calculations are employed to probe the electronic structure of these materials, providing

insights into their stability and reactivity. Key calculated properties include the electronic band

gap, density of states (DOS), and bond dissociation energies (BDEs).
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Compound Band Gap (eV)
C-NO2 Bond
Dissociation
Energy (kcal/mol)

Key Findings from
First-Principles
Calculations

TATB ~3.05 - 4.0[1] 59 - 70[2][3]

The large band gap

contributes to its

insensitivity. Uniaxial

compression studies

predict metallization at

pressures far

exceeding the

detonation pressure,

suggesting electronic

excitation is not a

primary initiation step

in a defect-free

crystal.[4] The C-NO2

bond homolysis is a

key initial step in

thermal

decomposition.[3][5]

FOX-7 - -

The initial

decomposition is

suggested to involve

intermolecular

hydrogen transfer

under pressure.[6]

The nitro-to-nitrite

isomerization followed

by NO dissociation is

another proposed

pathway.[6]

LLM-105 - ~63.8[3] The initial

decomposition

pathways are similar

to TATB, involving

intra- and inter-
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molecular hydrogen

transfer.[7] C-NO2

bond homolysis is

considered a

dominant step at

higher temperatures.

DATB - -

Theoretical studies

focus on its properties

as a less sensitive

analogue of TATB.

Molecular Dynamics Simulations
MD simulations, particularly with reactive force fields like ReaxFF, are used to model the

dynamic processes of thermal decomposition and detonation. These simulations provide

atomistic-level details of reaction mechanisms and kinetics.
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Compound Force Field(s)
Key Findings from
Molecular Dynamics
Simulations

TATB
ReaxFF, CLM FF, Gee FF,

Bedrov FF[8]

Simulations have been crucial

in developing accurate

equations of state and

understanding the anisotropic

thermal expansion and

compression.[9][10] They have

also been used to study the

formation of "hot spots" and

the role of defects in initiation.

FOX-7 - -

LLM-105 ReaxFF-lg

Simulations show that the

initial decomposition

mechanisms include C-NO2

and C-NH2 bond breaking,

nitroso rearranging, and

hydrogen transfer. The

presence of binders can

influence the decomposition

rate.

DATB - -

Experimental Protocols
Synthesis of TATB and Related Compounds
Several synthetic routes to TATB have been developed, with a focus on improving safety, cost-

effectiveness, and purity.

This method offers a route to TATB under mild reaction conditions using inexpensive starting

materials.[11][12]
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Reactants: Picramide, 1,1,1-trimethylhydrazinium iodide (TMHI) or hydroxylamine

hydrochloride, and a strong base (e.g., sodium methoxide or potassium tert-butoxide).[12]

[13]

Solvent: Dimethyl sulfoxide (DMSO).[13][14]

Procedure:

Dissolve picramide and the aminating reagent (e.g., TMHI) in DMSO.

Add the base to initiate the reaction.

The reaction proceeds at room temperature (with TMHI) or elevated temperatures (e.g.,

65°C with hydroxylamine) for several hours.[13][14]

Quench the reaction, typically with an acid, to precipitate the TATB product.

Purify the crude TATB.

This process is used to control the particle size and purity of TATB.[15][16]

Starting Material: Production grade TATB (PG-TATB).

Solvent System: DMSO and an alkali (e.g., NaOH or KOH) to dissolve the TATB.[15]

Precipitating Agent: Dilute aqueous nitric acid.[15]

Procedure:

Dissolve PG-TATB in the DMSO-alkali solution.

Add the dilute nitric acid to the solution to precipitate UF-TATB.

The particle size can be controlled by varying parameters such as acid concentration and

addition time.[15]

Filter, wash, and dry the UF-TATB product.
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DATB can be synthesized through various routes, including the partial amination of

trinitrobenzene derivatives.

Characterization Techniques
A suite of analytical techniques is used to characterize the structure, purity, thermal stability,

and performance of TATB and related compounds.

Objective: To identify functional groups and confirm the molecular structure.

Instrumentation: A typical setup includes a Michelson interferometer, an IR source, a sample

holder, and a detector.[17] Modern instruments are often purged with nitrogen to minimize

atmospheric interference.[5][18]

Sample Preparation: Samples are typically prepared as KBr pellets.[5][18]

Data Acquisition: A background spectrum of a plain KBr pellet is recorded first, followed by

the spectrum of the sample pellet.[18]

Objective: To probe the vibrational modes of the molecule and crystal lattice, which are

sensitive to pressure and temperature changes.

Instrumentation: A spectrometer equipped with a laser excitation source (e.g., 632.8 nm), a

grating, and a CCD detector.[19]

Sample Preparation: Samples can be in the form of pressed pellets.

Data Acquisition: Single-pulse Raman scattering is often employed for energetic materials to

avoid sample degradation.[20]

Objective: To determine the thermal stability, including melting point and decomposition

temperature.

Procedure: A small amount of the sample is heated in a crucible at a constant rate, and the

heat flow to the sample is measured relative to a reference.

Performance and Sensitivity
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The performance of an explosive is typically characterized by its detonation velocity and

pressure, while its sensitivity refers to its propensity to detonate upon external stimuli like

impact or shock.

Compound
Detonation
Velocity (km/s)

Detonation
Pressure
(GPa)

Impact
Sensitivity
(Drop Weight
Test)

Key
Performance
Characteristic
s

TATB ~7.35 - 7.8[21] ~28 - 30[21][22] Very Insensitive

Extremely

insensitive to

severe impact

and thermal

environments.

[23]

FOX-7 ~8.3 - 8.4[22] ~35[22] Insensitive

Offers higher

performance

than TATB.

LLM-105 - - Insensitive

Provides a good

balance between

detonation

performance and

insensitivity, with

more energy

than TATB.[24]

DATB - -

Less sensitive

than many

conventional

explosives, but

more sensitive

than TATB.

-

Visualizations
Computational Investigation Workflow
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Caption: Workflow for computational investigation of energetic materials.
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Experimental Synthesis and Characterization Workflow
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Caption: General workflow for synthesis and characterization of TATB.
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Caption: Simplified initial decomposition pathways of TATB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. journals.aps.org [journals.aps.org]

5. osti.gov [osti.gov]

6. researchgate.net [researchgate.net]

7. osti.gov [osti.gov]

8. pubs.acs.org [pubs.acs.org]

9. pubs.aip.org [pubs.aip.org]

10. researchgate.net [researchgate.net]

11. [PDF] A new synthesis of TATB using inexpensive starting materials and mild reaction
conditions | Semantic Scholar [semanticscholar.org]

12. Investigation into the Synthesis of Several TATB-Inspired Energetic Materials - PMC
[pmc.ncbi.nlm.nih.gov]

13. osti.gov [osti.gov]

14. scielo.br [scielo.br]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. refubium.fu-berlin.de [refubium.fu-berlin.de]

18. mse.washington.edu [mse.washington.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1197213?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197213?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-structural-formula-and-the-unit-cell-of-TATB-crystal-Carbon-nitrogen-oxygen-and_fig4_278676857
https://www.researchgate.net/publication/243980635_The_C-NO2_Bond_Dissociation_Energies_of_Some_Nitroaromatic_Compounds_DFT_Study
https://www.researchgate.net/publication/229108494_Density_functional_calculations_of_bond_dissociation_energies_for_removal_of_the_nitrogen_dioxide_moiety_in_some_nitroaromatic_molecules
https://journals.aps.org/prb/abstract/10.1103/PhysRevB.67.235101
https://www.osti.gov/servlets/purl/1818412
https://www.researchgate.net/publication/354678192_Evaluation_of_detonation_performance_and_working_capacity_of_explosives_LLM-105_FOX-7_and_TKX-50_by_optimized_VLW_EOS
https://www.osti.gov/servlets/purl/1779590
https://pubs.acs.org/doi/10.1021/acs.jced.3c00756
https://pubs.aip.org/aip/jcp/article-pdf/120/15/7059/19201899/7059_1_online.pdf
https://www.researchgate.net/publication/8441201_Ab_initio_based_force_field_and_molecular_dynamics_simulations_of_crystalline_TATB
https://www.semanticscholar.org/paper/A-new-synthesis-of-TATB-using-inexpensive-starting-Mitchell-Philip/b5c930cc9734b44079dfb2f0ba2638bcff9bcf70
https://www.semanticscholar.org/paper/A-new-synthesis-of-TATB-using-inexpensive-starting-Mitchell-Philip/b5c930cc9734b44079dfb2f0ba2638bcff9bcf70
https://pmc.ncbi.nlm.nih.gov/articles/PMC12223880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12223880/
https://www.osti.gov/servlets/purl/675028
https://www.scielo.br/j/jatm/a/hmv6vSrhvnC63VwS7bXKvBH/?format=pdf
https://www.researchgate.net/publication/233186162_Synthesis_and_Characterization_of_Ultrafine_TATB
https://www.researchgate.net/publication/264740374_Crystal_Morphology_Controlling_of_TATB_by_High_Temperature_Anti-Solvent_Recrystallization
https://refubium.fu-berlin.de/bitstream/handle/fub188/3373/2_Techniques.pdf?sequence=3
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. pubs.aip.org [pubs.aip.org]

20. researchgate.net [researchgate.net]

21. s3.amazonaws.com [s3.amazonaws.com]

22. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials
Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC
[pmc.ncbi.nlm.nih.gov]

23. pubs.aip.org [pubs.aip.org]

24. osti.gov [osti.gov]

To cite this document: BenchChem. [First-Principles Investigation of TATB and Related
Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197213#first-principles-investigation-of-tatb-and-
related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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